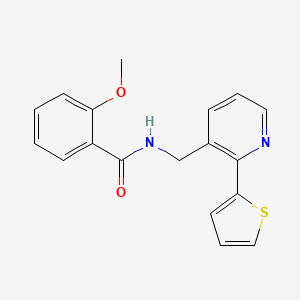

2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxy group and a pyridine ring linked to a thiophene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyridine-Thiophene Intermediate

Starting Materials: 2-bromopyridine and thiophene-2-boronic acid.

Reaction: Suzuki-Miyaura coupling reaction using a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.

Conditions: Reflux temperature for several hours.

-

Methoxylation of Benzamide

Starting Materials: Benzamide and methanol.

Reaction: Nucleophilic substitution reaction using a base such as sodium hydride.

Conditions: Room temperature to moderate heating.

-

Coupling of Intermediates

Starting Materials: The pyridine-thiophene intermediate and methoxybenzamide.

Reaction: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.

Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Material Science: Incorporated into polymers to enhance electrical conductivity or thermal stability.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Fluorescent Probes: Used in bioimaging due to its potential fluorescent properties.

Medicine

Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Chemical Sensors: Used in the development of sensors for detecting specific analytes.

Organic Electronics: Incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mécanisme D'action

The mechanism of action of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways depend on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Similar in structure but with different substituents on the pyridine ring.

2-methoxy-N-(4-methylpyridin-2-yl)benzamide: Similar core structure but different substituents on the pyridine ring.

Uniqueness

2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the thiophene moiety, which can enhance its electronic properties and potential interactions with biological targets. This structural feature distinguishes it from other benzamide derivatives and can lead to unique applications in various fields.

Activité Biologique

2-Methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known by its CAS number 2034206-76-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H16N2O2S

- Molecular Weight : 324.4 g/mol

- Structure : The compound features a methoxy group, a benzamide moiety, and a pyridine-thiophene hybrid structure that may contribute to its biological activity.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their function. This is particularly significant in pathways associated with cancer cell proliferation and inflammation.

- Receptor Modulation : It may interact with specific receptors involved in signal transduction pathways, thereby modulating cellular responses.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising anti-tumor properties. For example:

- In vitro Studies : In cell lines resistant to gefitinib and osimertinib, it demonstrated significant antiproliferative effects, suggesting its potential as a therapeutic agent against resistant cancer types .

Anti-inflammatory Properties

Research has shown that this compound may also possess anti-inflammatory effects:

- Mechanistic Insights : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Experimental Data

-

Cell-Based Assays : In various assays, the compound was tested against multiple tumor cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 µM to 15 µM depending on the cell line .

Cell Line IC50 (µM) NSCLC 10 Breast Cancer 7 Colorectal Cancer 12 - Biochemical Evaluations : The compound's interaction with various kinases was assessed, revealing significant inhibitory effects on kinases associated with cancer progression (e.g., c-MET) .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of the compound towards various targets:

Propriétés

IUPAC Name |

2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-15-8-3-2-7-14(15)18(21)20-12-13-6-4-10-19-17(13)16-9-5-11-23-16/h2-11H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRMPLXJPJFZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.